Tropisetron hydrochloride

描述

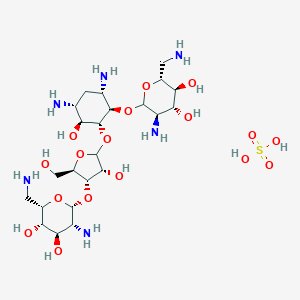

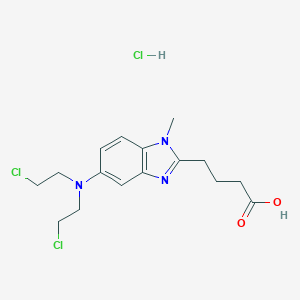

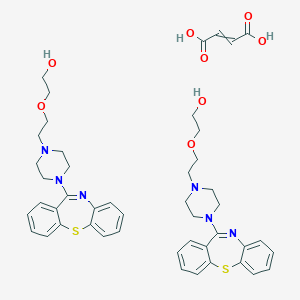

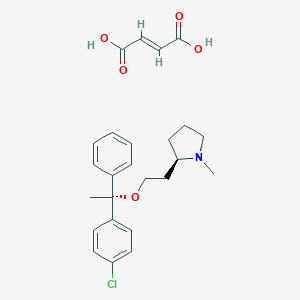

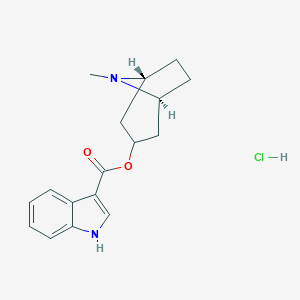

Tropisetron hydrochloride is a serotonin 5-HT3 receptor antagonist primarily used as an antiemetic to treat nausea and vomiting induced by chemotherapy and radiotherapy. It is also used experimentally as an analgesic in cases of fibromyalgia . This compound is an indole derivative with a molecular formula of C17H20N2O2 and a molar mass of 284.359 g/mol .

作用机制

Target of Action

Tropisetron hydrochloride primarily targets the 5-hydroxytryptamine receptor 3A (5HT3 receptors) . These receptors are a type of serotonin receptor located mainly on peripheral neurons and, to some extent, in the central nervous system (CNS) .

Mode of Action

As a selective serotonin receptor antagonist, this compound competitively blocks the action of serotonin at 5HT3 receptors . This interaction occurs both peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the CNS .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the blocking of the excitation of the presynaptic 5-HT receptors of the peripheral neurons involved in the emetic reflex . It may also have direct actions in the CNS on 5-HT3 receptors, mediating the actions of vagal inputs to the area postrema .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, with a mean half-life of about 20 minutes . More than 95% of the drug is absorbed, and due to first-pass metabolism in the liver, the absolute bioavailability of a 5 mg oral dose is 60% . The peak plasma concentration is attained within three hours . Tropisetron metabolism is linked to the cytochrome P-450 2D6 isoenzyme system .

Result of Action

The result of this compound’s action is the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . This is achieved through its competitive blocking of the action of serotonin at 5HT3 receptors .

生化分析

Biochemical Properties

Tropisetron hydrochloride acts as a selective serotonin receptor antagonist . It competitively blocks the action of serotonin at 5HT3 receptors . These receptors are located peripherally on vagus nerve terminals in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS) .

Cellular Effects

This compound’s primary cellular effect is the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . This is achieved by blocking the excitation of the presynaptic 5-HT receptors of the peripheral neurons involved in the emetic reflex . It may also have direct actions in the CNS on 5-HT3 receptors, mediating the actions of vagal inputs to the area postrema .

Molecular Mechanism

The molecular mechanism of action of this compound involves competitive binding to and blocking the action of serotonin at 5HT3 receptors . This occurs both peripherally on vagus nerve terminals located in the GI tract and centrally in the CTZ of the area postrema of the CNS .

Temporal Effects in Laboratory Settings

It is known that this compound is generally well tolerated in all animal species investigated .

Metabolic Pathways

This compound is metabolized in the liver via the cytochrome P-450 2D6 isoenzyme system . Its metabolism occurs by hydroxylation at the 5, 6 or 7 positions of its indole ring, followed by a conjugation reaction to the glucuronide or sulphate . The metabolites are then excreted in the urine or bile .

准备方法

The preparation of tropisetron hydrochloride involves several synthetic routes. One method includes using an amide solvent as a solvent, followed by chlorination and esterification to obtain the compound . Another method involves the direct esterification of benzpyrole-3-formic acid and tropine in an aromatic organic sulfoacid compound catalytic agent, followed by acidization, alkali adjustment, and refinement . These methods are designed to be cost-effective, simple, and suitable for large-scale industrial production.

化学反应分析

Tropisetron hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at specific positions on its indole ring.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. .

科学研究应用

Tropisetron hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.

Biology: The compound is used to study the role of serotonin receptors in various biological processes.

Industry: The compound is used in the pharmaceutical industry for the development of antiemetic drugs.

相似化合物的比较

Tropisetron hydrochloride is unique among serotonin 5-HT3 receptor antagonists due to its dual action as a selective 5-HT3 receptor antagonist and an α7-nicotinic receptor partial agonist . Similar compounds include:

Granisetron: Another 5-HT3 receptor antagonist used to treat nausea and vomiting.

Ondansetron: Widely used for the same indications as this compound.

Dolasetron: Also used to prevent nausea and vomiting.

Palonosetron: Known for its longer half-life and higher receptor binding affinity.

This compound’s unique dual action and its efficacy in treating both acute and delayed nausea and vomiting make it a valuable compound in medical research and clinical practice.

属性

CAS 编号 |

105826-92-4 |

|---|---|

分子式 |

C17H21ClN2O2 |

分子量 |

320.8 g/mol |

IUPAC 名称 |

[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12-;/m0./s1 |

InChI 键 |

XIEGSJAEZIGKSA-FXMYHANSSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl |

手性 SMILES |

CN1[C@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl |

规范 SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl |

外观 |

Powder |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同义词 |

(3 alpha-tropanyl)-1H-indole-3-carboxylic acid ester ICS 205 930 ICS 205-930 ICS 205930 ICS-205-930 ICS-205930 Indole 3 carboxylic Acid Tropine Ester indole-3-carboxylic acid tropine ester Navoban tropisetron tropisetron hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Tropisetron Hydrochloride?

A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, ] It exerts its antiemetic effects by blocking the action of serotonin at these receptors, which are found in the central nervous system and the gastrointestinal tract. []

Q2: How does this compound impact chemotherapy-induced nausea and vomiting (CINV)?

A2: Chemotherapy can trigger the release of serotonin in the gut, activating 5-HT3 receptors and leading to nausea and vomiting. This compound's antagonism of 5-HT3 receptors effectively blocks this signaling pathway, reducing both acute and delayed CINV. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C17H19N3O•HCl, and its molecular weight is 317.81 g/mol.

Q4: Are there any notable spectroscopic characteristics of this compound?

A4: Various analytical techniques, including UV, IR, 1H NMR, ESI-MS, and EI, have been used to confirm the chemical structure of this compound. []

Q5: Can this compound be combined with Methylprednisolone Sodium Succinate in a clinical setting?

A5: Research indicates that this compound and Methylprednisolone Sodium Succinate are compatible in a 0.9% sodium chloride injection solution. The admixture remains stable for up to 48 hours at both 4°C and 25°C, making it suitable for co-administration. []

Q6: What is the stability of this compound in a patient-controlled analgesia (PCA) solution containing Butorphanol Tartrate?

A6: Studies show that this compound (0.05 mg/mL) combined with Butorphanol Tartrate (0.08 mg/mL) in 0.9% sodium chloride injection remains stable for up to 14 days in both polyolefin bags and glass bottles when stored at 4°C and 25°C. [] This makes it a viable option for PCA applications.

Q7: Is this compound compatible with Lornoxicam for injection in PCA solutions?

A7: Contrary to its compatibility with Butorphanol, studies reveal that this compound is not stable when mixed with Lornoxicam for injection in a 0.9% sodium chloride solution. The content of this compound significantly decreases, and precipitation occurs after 2 hours, making this combination unsuitable for clinical use in PCA. []

Q8: How does Fructose injection impact the application of this compound?

A8: A pharmaceutical composition utilizing this compound injection dissolved in Fructose injection has been developed for intravenous infusion. This formulation aims to improve the treatment of postoperative nausea and vomiting while also providing energy and fluid replenishment. []

Q9: What formulation strategies have been explored to enhance the properties of this compound?

A9: Several approaches have been investigated, including:

- Liposomal Encapsulation: this compound liposome injections aim to improve bioavailability, reduce toxicity, and enhance stability during freeze-drying. []

- Orally Disintegrating Tablets: These formulations utilize superdisintegrants, including natural options like banana and Cassia tora powder, to enable rapid disintegration and potentially faster onset of action. []

Q10: How is this compound absorbed and metabolized in the body?

A10: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately 2-3 hours. [, ] It undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes.

Q11: What is the elimination half-life of this compound?

A11: The elimination half-life of this compound varies depending on the route of administration but is generally around 8-10 hours in healthy individuals. [, ]

Q12: Has this compound demonstrated efficacy in clinical trials for CINV prevention?

A12: Numerous clinical trials have confirmed the efficacy of this compound in preventing both acute and delayed nausea and vomiting associated with moderately and highly emetogenic chemotherapy. [, , , , , , , , ]

Q13: Are there studies comparing the efficacy of this compound to other antiemetic agents?

A13: Yes, several studies have compared this compound to other antiemetics like Granisetron Hydrochloride, Palonosetron Hydrochloride, and Ondansetron. [, , , , , , ] Findings generally suggest comparable efficacy in controlling CINV, but variations in side effect profiles and durations of action have been observed.

Q14: What are some alternative antiemetic medications to this compound for managing CINV?

A15: Other 5-HT3 receptor antagonists, including Ondansetron, Granisetron, and Palonosetron, are frequently used as alternatives. [, , , , , , ] Additionally, medications from different drug classes, such as corticosteroids (e.g., Dexamethasone), neurokinin-1 receptor antagonists (e.g., Aprepitant), and dopamine antagonists (e.g., Metoclopramide), may be considered depending on the emetogenic potential of the chemotherapy regimen.

Q15: What analytical techniques are commonly employed in this compound research?

A16: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is a cornerstone technique for quantifying this compound in various matrices, including pharmaceutical formulations and biological samples. [, , ] Other analytical methods, such as ion chromatography, may be used for specific applications, like determining trace impurities like trifluoroacetic acid. []

Q16: When was this compound first introduced as an antiemetic agent?

A16: this compound was first introduced in the late 1980s as a new generation antiemetic specifically targeting the 5-HT3 receptor.

Q17: Are there any noteworthy cross-disciplinary research efforts involving this compound?

A18: Yes, several studies have combined this compound with traditional Chinese medicine approaches, including acupuncture and herbal medicine, for managing chemotherapy-induced side effects. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。